Benzo(j)fluoranthene
Description
Significance of BjF among Environmental Contaminants
Benzo(j)fluoranthene is recognized as a significant environmental pollutant due to its persistence in the environment and its toxicological profile. ontosight.ai It is found in air, water, and soil, often as a result of industrial processes, vehicle emissions, and the burning of organic matter. ontosight.airsc.org The United States Environmental Protection Agency (EPA) and the International Agency for Research on Cancer (IARC) have classified BjF as a substance reasonably anticipated to be a human carcinogen. wikipedia.orgnih.govcanada.ca This classification underscores its importance as a contaminant of concern for human health and environmental quality. ontosight.ai
Historical Overview of PAH Research and BjF's Inclusion
The study of PAHs and their link to cancer dates back to the early 20th century, with the isolation of the carcinogen benzo[a]pyrene (B130552) from coal tar. wikipedia.org This discovery laid the foundation for decades of research into the carcinogenic properties of this class of compounds. nih.gov this compound, along with other PAHs, was identified in various environmental matrices, including cigarette smoke, gasoline engine exhaust, and emissions from coal combustion. wikipedia.org Over time, as analytical methods became more sophisticated, researchers were able to identify and quantify individual PAHs like BjF in complex environmental mixtures. psu.edu Subsequent toxicological studies on animals, such as skin painting studies in mice, demonstrated the carcinogenic potential of BjF, leading to its inclusion in lists of priority pollutants by regulatory agencies. nih.govnih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3,5,7,9,12,14,16(20),17-decaene | |
|---|---|---|
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InChI |
InChI=1S/C20H12/c1-2-8-15-13(5-1)11-12-17-16-9-3-6-14-7-4-10-18(19(14)16)20(15)17/h1-12H | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNYNFUTFKJLDD-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC5=C4C3=CC=C5 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12 | |
| Record name | BENZO[J]FLUORANTHENE | |
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DSSTOX Substance ID |
DTXSID8052691 | |
| Record name | Benzo(j)fluoranthene | |
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Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzo[j]fluoranthene appears as yellow crystals. Insoluble in water., Yellow to orange solid; [HSDB] White powder; [MSDSonline] | |
| Record name | BENZO[J]FLUORANTHENE | |
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| Record name | Benzo(j)fluoranthene | |
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Solubility |
Solubility in water: 2.5X10-9 mg/L, temperature not specified, Soluble in hydrogen sulfide on heating, Slightly soluble in ethanol and acetic acid. | |
| Record name | Benzo(j)fluoranthene | |
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Vapor Pressure |
0.00000003 [mmHg] | |
| Record name | Benzo(j)fluoranthene | |
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Color/Form |
Yellow plates from alcohol, needles from acetic acid, Orange needles from benzene and alcohol, Yellow plates (recrystallized from ethanol); needles (recrystallized from acetic acid). | |
CAS No. |
205-82-3 | |
| Record name | BENZO[J]FLUORANTHENE | |
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| Record name | Benzo[j]fluoranthene | |
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| Record name | Benzo(j)fluoranthene | |
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| Record name | Benzo[j]fluoranthene | |
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| Record name | 7,8-BENZFLUORANTHENE | |
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| Record name | Benzo(j)fluoranthene | |
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Melting Point |
165.2 °C | |
| Record name | Benzo(j)fluoranthene | |
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Current Research Gaps and Future Directions Pertaining to Bjf
Environmental Sources and Formation Mechanisms
The formation of Benzo(j)fluoranthene is intrinsically linked to pyrosynthesis, a process involving the thermal decomposition and subsequent recombination of organic molecules at high temperatures. hpa.gov.tw This process is common to a wide array of anthropogenic activities, making them the predominant sources of this compound in the environment.
Anthropogenic Sources
Human activities are the main contributors of this compound to the environment. acs.org These sources are diverse and primarily involve the incomplete burning of carbon-containing materials. europa.eu
Combustion processes are a major source of this compound. acs.org Whenever organic matter is burned incompletely, there is a potential for the formation and release of this compound. concawe.eu
The combustion of fossil fuels is a significant source of atmospheric this compound. Exhaust from gasoline engines contains this compound, among other PAHs. concawe.eu Emissions from oil-fired heating systems are also a documented source. concawe.eu One study on emissions from an oil-fired boiler identified benzofluoranthenes (a group including this compound) as a major contributor to the toxic equivalent concentration of the PAHs measured. nih.gov
Table 1: Emission Ratios of Select PAHs from Gasoline Vehicle Exhaust Relative to Benzo(a)pyrene
| Compound | Profile Ratio (Relative to Benzo[a]pyrene) |
|---|---|
| Benzo[b]fluoranthene (B1141397) | 1.2 |
| Benzo[k]fluoranthene (B33198) | 0.9 |
| Benzo[j]fluoranthene | Not specified individually |
| Indeno[1,2,3-cd]pyrene | 1.0 |
Source: Adapted from the European Environment Agency Emission Inventory Guidebook. Note: This table provides profile ratios for estimating emissions and highlights the common practice of grouping isomers. epa.gov
The burning of biomass, particularly wood, is a major contributor to PAH emissions, including this compound. capes.gov.brwikipedia.org This is a significant source in both residential settings, such as fireplaces and wood stoves, and from larger-scale events like forest fires. acs.orgelsevierpure.com Research has shown that emissions from the fireplace combustion of woods like pine, oak, and eucalyptus contain this compound. nih.gov
Table 2: Average Emission Rates of Select PAHs from Fireplace Combustion of Wood
| Compound | Emission Rate (mg/kg of wood burned) |
|---|---|
| Benzo[j]fluoranthene | 0.466 |
| Benzo[e]pyrene | 0.459 |
| Benzo[a]pyrene (B130552) | 0.712 |
| Perylene (B46583) | 0.111 |
Source: Based on data from a study on fine particle emissions from fireplace combustion of a mixture of pine, oak, and eucalyptus wood. nih.gov
Various industrial processes are significant sources of this compound. Coke production, which involves heating coal to high temperatures in the absence of air, releases a complex mixture of pollutants known as coke oven emissions, which contain PAHs like this compound. capes.gov.brnih.gov Workers in coke oven environments can have significant occupational exposure to these emissions. nih.govucsf.edu Other industrial sources include aluminum production and iron and steel foundries. nih.gov
Table 3: Concentration of Benzo(a)pyrene in Different Coke Oven Work Environments
| Work Area | Benzo(a)pyrene Concentration (μg/m³) |
|---|---|
| Top of the oven | 2.794 ± 0.335 |
| Side of the oven | 0.788 ± 0.064 |
| Bottom of the oven | 0.029 ± 0.002 |
| Oxygen plant (Control) | 0.003 ± 0.001 |
Source: Adapted from a study on coke oven workers. Note: Benzo(a)pyrene is often used as a marker for total PAH exposure in such environments, which includes this compound. ucsf.edu
This compound is a known constituent of tobacco smoke. concawe.eueuropa.eu It is present in the mainstream smoke inhaled by smokers and in the sidestream smoke that contributes to environmental tobacco smoke. Studies analyzing cigarette smoke condensate have identified this compound among the numerous toxic compounds present.
Table 4: Reported Amount of this compound in Mainstream Cigarette Smoke Condensate
| Compound | Amount per Cigarette (μg) |
|---|---|
| Benzo[j]fluoranthene | 0.0135 |
| Benzo[b]fluoranthene | 0.013 |
| Indeno[1,2,3-cd]pyrene | 0.012 |
Source: Data from an analysis of compounds in mainstream cigarette smoke condensate.
Other Anthropogenic Releases (e.g., used motor fuels, coal tar, sludge)
Human-caused, or anthropogenic, activities are significant contributors to the environmental presence of this compound.
Used Motor Fuels: Exhaust from gasoline and diesel engines is a notable source of BjF emissions. The incomplete combustion of fuel in internal combustion engines produces a variety of PAHs, including this compound, which are then released into the atmosphere.
Coal Tar: Coal tar and its derivatives, such as coal tar pitch, are major reservoirs of PAHs. tpsgc-pwgsc.gc.ca this compound is released during the production and use of coal tar. tpsgc-pwgsc.gc.ca Air polluted by coal-tar pitch fumes has been shown to contain a characteristic profile of PAHs.
Sludge: Sewage sludge from wastewater treatment plants (WWTPs) often contains accumulations of PAHs. Studies have identified various PAHs in sewage sludge, with concentrations of high molecular weight PAHs, a group that includes this compound, being significant. The application of sludge to land can, therefore, be a source of soil contamination. The concentration of PAHs in sludge can vary widely depending on the industrial and domestic inputs to the wastewater treatment facility.
Natural Sources (e.g., forest fires, volcanic eruptions)
While anthropogenic releases are dominant, natural processes also contribute to the environmental load of this compound.
Forest Fires: The large-scale, incomplete combustion of biomass during forest fires and wildfires is a significant natural source of a wide array of PAHs, which are then distributed across terrestrial and aquatic environments. tpsgc-pwgsc.gc.ca
Volcanic Eruptions: Volcanic activity releases various substances into the atmosphere, including PAHs formed from the high-temperature pyrolysis of organic matter deep within the earth.
Environmental Compartments and Concentrations
Due to its physical and chemical properties, this compound is found in various environmental compartments. It has low water solubility and a high affinity for particulate matter, which dictates its distribution.
Atmospheric Presence
In the atmosphere, this compound is predominantly found adsorbed to particulate matter. wikipedia.org Its low volatility means it does not typically exist in a gaseous state at ambient temperatures. Monitoring studies have detected its presence in the air, often measured along with its isomers, Benzo(b)fluoranthene (B32983) and Benzo(k)fluoranthene.
A study in a major industrial area of South Korea reported the average concentration of the combined isomers Benzo(b,j,k)fluoranthene as 3.78 ng/m³. nih.gov In Europe, the monitoring of this compound is a requirement under some air quality directives. nih.gov
Interactive Table: Daily Average Concentrations of this compound in Annaberg-Buchholz, Germany (2019)
| Month | Day | Concentration (ng/m³) |
| 1 | 1-31 | 0 |
| 2 | 1-28 | 0 |
| 3 | 1-31 | 0 |
| 4 | 1-30 | 0 |
| 5 | 1-31 | 0 |
| 6 | 1-30 | 0 |
| 7 | 1-31 | 0 |
| 8 | 1-31 | 0 |
| 9 | 1-30 | 0 |
| 10 | 1-31 | 0 |
| 11 | 1-30 | 0 |
| 12 | 1-31 | 0 |
| Source: Czech Hydrometeorological Institute, LfULG. Note: The reported values were consistently 0 ng/m³ for the specified period and location. |
Aquatic Environments
The presence of this compound in aquatic systems is a concern due to its persistence and potential for bioaccumulation.
Tap Water: Specific data on the concentration of this compound in tap water is limited. Generally, PAHs are found at very low concentrations in drinking water. nih.gov Studies on its isomers, however, indicate potential presence at trace levels. For instance, Benzo(k)fluoranthene was detected in some tap water samples in China at concentrations of 0.1 and 0.3 ng/L, though it was undetected in others. nih.gov
Rivers: this compound can enter river systems through atmospheric deposition, urban runoff, and industrial effluents. Once in the water, it tends to adsorb strongly to sediment particles. tpsgc-pwgsc.gc.ca A study of the Niger and Benue rivers in Nigeria detected the isomers Benzo(b)fluoranthene and Benzo(k)fluoranthene at mean concentrations ranging from 0.080 to 0.093 µg/L. Research in South Africa's Buffalo River Estuary detected all 16 priority PAHs, confirming their presence in such riverine systems.
Marine Environments: In marine environments, PAHs like this compound are widespread, typically found in low concentrations in the water column and higher concentrations in sediments. A study of seawater off the coast of Taiwan found total dissolved PAH concentrations ranging from 2.297 to 4.001 ng/L. In coastal sediments along the Gulf of Mexico, total PAH concentrations ranged from 520 to 1257 ng/g, although some higher molecular weight PAHs were below detection limits in certain areas.
Interactive Table: Concentrations of this compound Isomers in Various Water Bodies
| Isomer | Water Body Type | Location | Concentration |
| Benzo(k)fluoranthene | Tap Water | Dafen & Binhu, China | 0.1 - 0.3 ng/L |
| Benzo(b)fluoranthene | River | Niger & Benue, Nigeria | 0.080 - 0.093 µg/L |
| Benzo(k)fluoranthene | River | Niger & Benue, Nigeria | 0.083 - 0.093 µg/L |
| Note: Data is for isomers of this compound as specific data for BjF was limited in these studies. |
Sediment Samples
Sediments in aquatic environments often act as a sink for hydrophobic compounds like PAHs. Research has shown the presence of this compound, often grouped with its isomers benzo(b)fluoranthene and benzo(k)fluoranthene, in sediment samples. For instance, in a study of the RSA (ROPME Sea Area), the combined concentration of benzo[b]fluoranthene, benzo[j]fluoranthene, benzo[k]fluoranthene, and benzo[a]fluoranthene was reported in sediment samples. researchgate.net
In a study of sediments in River Owan, Nigeria, the concentration of benzo(b)fluoranthene, which is often analyzed alongside this compound, was found to be 0.0023 µg/kg in one location and 0.0017 µg/kg in another. mdpi.com Research in the Solimões River and associated lakes indicated a strong correlation between perylene and several high molecular weight PAHs, including benzo(b)fluoranthene and benzo(k)fluoranthene, suggesting a pyrolytic origin for these compounds. scielo.br The United States Environmental Protection Agency (USEPA) has established sediment quality guidelines for various PAHs to protect benthic life. nih.gov
Table 1: Concentration of Benzo(b)fluoranthene in Sediment Samples from River Owan, Nigeria
| Location | Concentration (µg/kg) |
|---|---|
| Location 1 | 0.0023 |
| Location 2 | 0.0017 |
Data sourced from a study on PAHs in River Owan. mdpi.com
Terrestrial Environments
This compound is also detected in terrestrial environments, particularly in soils and dust in urban and industrial areas.
Urban road dust and soil are significant reservoirs of PAHs. A study in Harbin, a megacity in China, found that the total PAH concentrations ranged from 0.95 to 40.7 μg/g in road dust and 0.39 to 43.9 μg/g in green belt soil. nih.gov These complex mixtures are known to contain various PAHs, including this compound. Another study in Dalian, China, reported that total PAH concentrations in street dust ranged from 1890 to 17,070 ng/g (dry weight), with an average of 7460 ng/g, while in surface soil, they varied from 650 to 28,900 ng/g, with a mean of 6440 ng/g. bohrium.com
In a study of urban soils in Niamey, Niger, various PAHs were detected, with carcinogenic PAHs accounting for 23% to 53% of the total PAHs depending on the site. innspub.net Research in Southern Poland on protected areas found that concentrations of 10 individual PAHs ranged from < 0.005 to 6.34 mg/kg in soil samples, with exceedances of permissible values for compounds like benzo[b]fluoranthene, especially near transportation routes. nih.gov
Table 2: Total PAH Concentrations in Terrestrial Environments in Harbin, China
| Sample Type | Concentration Range (μg/g) |
|---|---|
| Road Dust | 0.95 - 40.7 |
| Green Belt Soil | 0.39 - 43.9 |
Data from a study on PAHs in road environments in Harbin. nih.gov
Presence in Biological Matrices
The lipophilic nature of this compound facilitates its accumulation in the fatty tissues of organisms, leading to its presence in the food chain and in human and animal tissues.
Food processing methods like smoking can lead to the contamination of food with PAHs. In smoked meat products, total PAH concentrations have been found to range from 2.6 µg/kg in cooked ham to 29.8 µg/kg in grilled pork chops. nih.govtandfonline.com For fish products, these concentrations ranged from 9.3 µg/kg in smoked shrimp to 86.6 µg/kg in smoked salmon. nih.govtandfonline.com The type of wood used for smoking significantly influences the amount of PAHs in the final product. researchgate.net For example, meat smoked with spruce wood had higher PAH concentrations compared to that smoked with apple or alder wood. researchgate.netstokesmarket.com
In a study on smoked sausages, the total PAH content ranged from 6.35 to 20.04 μg/kg, with levels increasing with the duration of smoking. scielo.br this compound has also been identified as an impurity in some edible oils, such as soybean oil. wikipedia.org A study on vegetable oils and fats in the Korean market estimated the concentrations of eight PAHs, including benzo(b)fluoranthene. fao.org Another study analyzing benzo[a]pyrene in vegetable oils also discussed the presence of other PAHs, including benzo[j]fluoranthene. nih.gov
The presence of PAHs in fish is also a concern. A study on processed fish found that the sum of benzo[a]pyrene and benzo[k]fluoranthene ranged from 0.56 to 1.46 µg/kg across boiled, grilled, and fried fish. nih.gov Another study on fish and shellfish detected various PAHs, with benzo[b]fluoranthene and benzo[k]fluoranthene being frequently found. researchgate.net
Table 3: Total PAH Concentrations in Smoked Food Products
| Food Product | Concentration Range (µg/kg) |
|---|---|
| Smoked Meat Products | 2.6 - 29.8 |
| Smoked Fish Products | 9.3 - 86.6 |
Data from a study on PAHs in smoked foods. nih.govtandfonline.com
Due to its presence in the environment and food, this compound can be found in human and animal tissues. While direct quantification in human tissues is not always reported, its potential for bioaccumulation is recognized. One study noted that benzo[b/j]fluoranthene was not detected in the blood serum of the 8 people tested in that particular research. ewg.org However, the International Agency for Research on Cancer (IARC) has classified this compound as possibly carcinogenic to humans (Group 2B), based on sufficient evidence in animals. wikipedia.orginchem.org
Studies in animals have shown that this compound is active as a tumor initiator on mouse skin and is carcinogenic in both mouse skin and rat lungs. wikipedia.org It has also been found to induce tumors in the lungs and liver of newborn mice. wikipedia.org The mechanism of action is similar to other PAHs, involving the formation of DNA adducts that can lead to mutations. wikipedia.org The bioaccumulation of PAHs, including this compound, in aquatic organisms is well-documented, with factors like lipid content influencing the concentration levels. rivm.nlepa.govresearchgate.net
Environmental Fate and Transport of Benzo J Fluoranthene
Atmospheric Transport and Deposition
Once released into the atmosphere, Benzo(j)fluoranthene partitions between the vapor and particulate phases. In its vapor phase, it is subject to degradation through reactions with photochemically-produced hydroxyl radicals. nih.gov The estimated atmospheric half-life for this reaction is approximately 7.2 hours. nih.gov
However, due to its high molecular weight and low volatility, this compound is predominantly adsorbed onto airborne particulate matter. canada.caresearchgate.net This association with atmospheric aerosols is a key factor in its transport. muni.cz Smaller aerosol particles (< 1 µm) can remain suspended in the atmosphere for extended periods, facilitating the long-range atmospheric transport of the compound to remote regions, far from its original source. muni.czvtei.czresearchgate.net Conversely, larger particles (> 5 µm) are deposited closer to their emission sources. vtei.cz Removal of particulate-phase this compound from the atmosphere occurs through wet and dry deposition, which transfers the contaminant to soil, water, and vegetation. nih.govnoaa.govmdpi.com Studies monitoring atmospheric deposition have confirmed the presence of this compound, with deposition fluxes varying based on proximity to urban and industrial sources and seasonal factors like residential heating. vtei.czmdpi.com
| Atmospheric Property | Value/Description |
| Atmospheric State | Exists in both vapor and particulate-bound phases. |
| Vapor Phase Degradation | Reacts with hydroxyl (OH) radicals. |
| Vapor Phase Half-Life | Estimated at 7.2 hours. nih.gov |
| Primary Transport Mechanism | Adsorption to atmospheric particulate matter. canada.camuni.cz |
| Removal Processes | Wet and dry deposition. nih.gov |
This table summarizes the key atmospheric fate processes for this compound based on available scientific data.
Sorption and Mobility in Soil and Sediment
Due to its hydrophobic nature, this compound exhibits strong sorption to soil and sediment particles, with a particular affinity for organic matter. nih.govresearchgate.netpjoes.com This process is a primary factor controlling its environmental mobility and bioavailability. researchgate.net High molecular weight PAHs, including this compound, bind firmly to soil particles, which significantly restricts their movement. researchgate.net
Consequently, this compound is relatively immobile in the soil environment, and leaching into groundwater is limited. researchgate.netpjoes.com The majority of PAH contamination is often found accumulated in the surface layers of soil. researchgate.net Studies have shown that even after extended periods, a significant percentage of this compound can remain in soil, with losses attributed to a combination of slow biodegradation and other abiotic mechanisms. nih.gov For instance, one study observed that a negligible amount of this compound leached from a soil column, underscoring its strong sorption and low potential for groundwater contamination under normal conditions. pjoes.com The persistence in sediment is even greater, as degradation is very slow, making sediments a major environmental sink for PAHs. canada.ca
| Soil/Sediment Parameter | Finding | Reference |
| Sorption | Strongly adsorbs to soil and sediment, particularly organic matter. | nih.govresearchgate.net |
| Mobility | Low mobility; leaching through the soil profile is minimal. | researchgate.netpjoes.com |
| Persistence | Can persist in soil for long periods; sediment is a major environmental sink. | nih.govcanada.ca |
| Leaching Potential | Negligible release observed in column leaching tests. | pjoes.com |
This table outlines the key findings regarding the sorption and mobility of this compound in terrestrial and sedimentary environments.
Biological Activities and Toxicological Mechanisms of Benzo J Fluoranthene
Metabolic Activation Pathways
The carcinogenicity of many polycyclic aromatic hydrocarbons (PAHs), including Benzo(j)fluoranthene, is not inherent to the parent molecule but results from metabolic activation into reactive intermediates that can interact with cellular macromolecules like DNA. wikipedia.org This bioactivation is a complex process involving multiple enzymatic pathways, leading to the formation of various toxic metabolites. The primary mechanisms implicated in the metabolic activation of this compound include the formation of dihydrodiol metabolites, the subsequent generation of diolepoxides, the formation of radical cations, and the production of orthoquinones with associated reactive oxygen species. wikipedia.org
Role of Dihydrodiol Metabolites (e.g., 4,5-dihydrodiol, 9,10-dihydrodiol)
A critical step in the metabolic activation of this compound is the enzymatic conversion of the parent compound into dihydrodiol metabolites. nih.govnih.gov Studies have identified trans-4,5-dihydrodiol and 9,10-dihydrodiol as potentially genotoxic metabolites of this compound. nih.gov Research using rat liver supernatants demonstrated that this compound is metabolized into several fractions, with a major mutagenic band containing two dihydrodiols. nih.govaacrjournals.org One of these was identified as 9,10-dihydro-9,10-dihydroxythis compound. nih.govaacrjournals.org This particular dihydrodiol proved to be mutagenic in Salmonella typhimurium TA 100 with metabolic activation, indicating it is a precursor to an ultimate mutagen. nih.govaacrjournals.org The formation of these dihydrodiols is considered a key pathway in the activation of this compound into compounds capable of causing mutations. nih.gov
| Metabolite | Role in Activation | Experimental System | Finding |
| trans-4,5-dihydrodiol | Potentially genotoxic metabolite and precursor to diolepoxide. nih.gov | Mouse Skin | Associated with DNA adduct formation. nih.gov |
| 9,10-dihydrodiol | Identified as a major mutagenic metabolite. nih.govaacrjournals.org | Rat Liver Supernatants / S. typhimurium TA 100 | Mutagenic with metabolic activation, presumably via conversion to a diolepoxide. nih.govaacrjournals.org |
Diolepoxide Mechanism and DNA Adduct Formation
The diolepoxide mechanism is a well-established pathway for the carcinogenicity of many PAHs, including this compound. wikipedia.org This pathway involves the further metabolism of dihydrodiol precursors. wikipedia.orgnih.gov Specifically, the conversion of trans-4,5-dihydro-4,5-dihydroxybenzo[j]fluoranthene to anti-4,5-dihydroxy-5,6a-epoxy-4,5,6,6a-tetrahydrobenzo[j]fluoranthene is principally associated with the formation of DNA adducts in mouse skin. nih.gov These highly reactive diolepoxides can covalently bind to DNA, forming stable and unstable adducts, primarily at guanine (B1146940) and adenine (B156593) bases. wikipedia.orgresearchgate.net This binding distorts the DNA helix and can lead to mutations in critical genes like proto-oncogenes (e.g., RAS) and tumor-suppressor genes (e.g., p53), which is a key event in the initiation of cancer. wikipedia.orgnih.gov
Radical Cation Mechanism
An alternative pathway for the metabolic activation of PAHs is the radical cation mechanism. wikipedia.org This process involves a one-electron oxidation of the parent PAH to form a radical cation. researchgate.net These radical cations can then react with DNA, leading to the generation of unstable adducts at guanine and adenine. wikipedia.org The subsequent breakdown of these unstable adducts can result in apurinic sites, which are gaps in the DNA backbone. wikipedia.org If not properly repaired, these apurinic sites can lead to mutations during DNA replication, particularly in genes such as HRAS. wikipedia.org
Orthoquinone Formation and Reactive Oxygen Species Generation
The formation of orthoquinones (or o-quinones) represents another significant metabolic activation pathway. wikipedia.org This mechanism can lead to the formation of both stable and unstable DNA adducts. wikipedia.org A key feature of this pathway is the generation of reactive oxygen species (ROS). wikipedia.org The metabolic processing of PAHs can lead to the formation of quinones, which can then undergo redox cycling. researchgate.net This process involves the enzymatic reduction of quinones to hydroquinones, which can then auto-oxidize back to quinones, generating ROS such as superoxide (B77818) anions in the process. researchgate.net This production of ROS can induce oxidative stress within the cell, leading to DNA damage, including strand breaks, and contributing to mutations in genes like p53. wikipedia.orgnih.gov
Genotoxicity and Mutagenicity
This compound exhibits mutagenic and genotoxic properties, which are fundamental to its carcinogenic activity. wikipedia.org Studies have shown its mutagenic toxicity in Salmonella typhimurium strains TA98 and TA100, contingent on the presence of microsomal activation. wikipedia.orgnih.gov This indicates that metabolic conversion is necessary to produce the ultimate mutagenic species. The genotoxicity of this compound is primarily attributed to its ability to form adducts with DNA, leading to damage and heritable changes in the genetic material. wikipedia.org
DNA Adduct Formation (e.g., covalent binding, strand breaks)
The hallmark of this compound's genotoxicity is the formation of DNA adducts. wikipedia.org Following metabolic activation into reactive intermediates like diolepoxides, these molecules can covalently bind to DNA. wikipedia.orgresearchgate.net This covalent binding can result in various forms of DNA damage, including the formation of bulky adducts that distort the DNA structure, and can ultimately lead to strand breaks. wikipedia.orgtaylorandfrancis.com The formation of these adducts is a critical initiating event in chemical carcinogenesis. wikipedia.orgtaylorandfrancis.com If these adducts are not removed by cellular DNA repair mechanisms, they can interfere with DNA replication and transcription, causing misincorporation of nucleotides and leading to permanent mutations. wikipedia.orgnih.gov Studies in mouse skin have demonstrated that this compound and its fluorinated derivatives form DNA adducts in vivo. nih.gov
| Type of Damage | Mechanism | Consequence |
| Covalent Binding | Reaction of diolepoxide and other reactive metabolites with DNA bases (e.g., guanine). wikipedia.orgresearchgate.net | Formation of bulky DNA adducts, distortion of DNA helix. wikipedia.orgresearchgate.net |
| DNA Strand Breaks | A consequence of DNA adduct formation and subsequent cellular processes or direct action of reactive species. wikipedia.org | Disruption of DNA integrity, potential for chromosomal aberrations. |
Mutations in Oncogenes (e.g., RAS) and Tumor Suppressor Genes (e.g., P53)
The carcinogenic mechanism of action for polycyclic aromatic hydrocarbons (PAHs) like this compound is understood to involve metabolic activation to diolepoxides. These reactive intermediates can form DNA adducts, primarily at guanine and adenine residues. Such DNA damage, if not properly repaired, can lead to mutations in critical genes that control cell growth and division, including proto-oncogenes such as those in the RAS family and tumor suppressor genes like P53. wikipedia.org While this general mechanism is characteristic of many PAHs, specific experimental studies demonstrating that this compound directly causes mutations in the RAS or P53 genes were not identified in the available research.
Effects in Bacterial Assays (e.g., S. typhimurium TA98, TA100)
This compound has been demonstrated to be mutagenic in bacterial reverse mutation assays, commonly known as the Ames test. Specific studies show that this compound exhibits mutagenic activity in Salmonella typhimurium strains TA98 and TA100, but this effect is dependent on the presence of an external metabolic activation system (S9 mix). nih.govnih.gov This indicates that the parent compound itself is not directly mutagenic but is converted into mutagenic metabolites by enzymes present in the S9 mix.
Further research into its metabolites has shown that the trans-dihydrodiol metabolites of this compound are also mutagenic. The B(j)F-4,5-diol was found to be more mutagenic than the B(j)F-9,10-diol in strains TA98 and TA100. nih.gov Interestingly, B(j)F-4,5-diol showed weak activity even in the absence of the S9 mix, suggesting it is a more direct-acting mutagen than the parent compound. nih.gov The anti-B(j)F-4,5-diol epoxide, an ultimate carcinogenic metabolite, demonstrated exceptional mutagenic potency, particularly in strain TA100. nih.gov
Clastogenicity and Chromosome Damage
While related polycyclic aromatic hydrocarbons such as Benzo[b]fluoranthene (B1141397) have been shown to cause dose-dependent increases in micronucleus frequency in peripheral blood, indicating chromosome damage, specific studies on the clastogenicity (the ability to induce chromosome breakage) of this compound were not found in the provided search results. acs.orgnih.govbiorxiv.org
Carcinogenicity and Tumorigenesis
This compound is recognized for its carcinogenic properties, particularly its ability to initiate and promote tumor development in various animal models.
Tumor Initiating Activity (e.g., mouse skin)
This compound is a potent tumor initiator on mouse skin. wikipedia.org In initiation-promotion bioassays on female CD-1 mice, it produced a significant tumorigenic response. nih.govacs.org Compared to its isomers, its tumor-initiating activity was found to be less than that of Benzo[b]fluoranthene but greater than that of Benzo[k]fluoranthene (B33198). nih.gov The tumorigenicity of this compound is also influenced by its metabolic activation, with certain metabolites showing different levels of activity. For instance, the metabolite trans-4,5-dihydro-4,5-dihydroxybenzo[j]fluoranthene (BjF-4,5-diol) is a more potent tumor initiator than the parent compound in the target tissue. nih.gov
| Compound | Total Initiating Dose (per mouse) | Tumor Incidence (%) | Tumors per Mouse (average) | Source |
|---|---|---|---|---|
| This compound (BjF) | 3 µmol | 90% | 7.8 | nih.gov |
| This compound (BjF) | 1 µmol | 70% | 3.4 | nih.gov |
| BjF-4,5-diol | 3 µmol | 100% | 5.0 | nih.gov |
| BjF-4,5-diol | 1 µmol | 78% | 4.3 | nih.gov |
| BjF-9,10-diol | 3 µmol | 60% | 1.7 | nih.gov |
| BjF-2,3-diol | 3 µmol | Inactive | nih.gov |
Tumor Induction in Specific Organs (e.g., mouse skin, lung adenomas, liver adenomas/hepatomas in mice; lung epidermoid carcinomas in rats)
The carcinogenic effects of this compound are not limited to the skin. Studies in newborn CD-1 mice have demonstrated that this compound exhibits significant tumorigenic activity, leading to the development of lung adenomas and liver adenomas/hepatomas. wikipedia.orgresearchgate.net Furthermore, its carcinogenic potential has been observed in the respiratory tract of other animal models. In studies involving the direct implantation of the compound into the lungs of 3-month-old female rats, this compound was shown to induce lung epidermoid carcinomas. wikipedia.org
Correlation with Cancer Mutational Signatures
Mutational signatures are characteristic patterns of mutations that arise from specific mutagenic processes, such as exposure to a particular carcinogen. While studies on the isomer Benzo[b]fluoranthene have correlated its mutational spectrum with cancer mutational signatures associated with tobacco exposure (such as COSMIC signature SBS4), no specific research was identified that establishes a correlation between this compound exposure and any particular cancer mutational signatures. nih.gov
Immunotoxicity
Detailed studies specifically investigating the immunotoxic effects of this compound are not available in the reviewed scientific literature. Consequently, no specific information can be provided for the following subsections:
Developmental and Reproductive Toxicity
Specific research on the developmental and reproductive toxicity of this compound is limited.
Neurotoxicity
The neurotoxic potential of this compound has not been a specific focus of available toxicological research. While the neurotoxicity of other PAHs has been investigated, this information cannot be extrapolated to this compound under the strict constraints of this article. nih.govmdpi.com
Analytical Methodologies for Benzo J Fluoranthene Detection and Quantification
Sample Preparation Techniques for Complex Matrices
The choice of a sample preparation technique is critical and depends on the matrix type, the concentration of the analyte, and the subsequent analytical method. The primary goal is to extract Benzo(j)fluoranthene efficiently and cleanly from the sample matrix.
Various extraction methods have been developed and optimized for polycyclic aromatic hydrocarbons (PAHs), including this compound. These range from classical solvent-based methods to more modern, automated techniques that offer advantages in speed, efficiency, and solvent consumption.
Liquid-Liquid Extraction (LLE) is a conventional method based on the differential solubility of an analyte between two immiscible liquid phases. For the analysis of PAHs like this compound in aqueous samples, an organic solvent is used to extract the nonpolar PAH from the water.
In a comparative study for the determination of 11 PAHs in drinking water, LLE was performed using methylene (B1212753) chloride as the extraction solvent. acs.org A 1000 mL water sample was extracted three times with 60 mL of methylene chloride. The combined extract was then dried and concentrated before analysis. This method demonstrated high recovery yields, often exceeding those of early solid-phase extraction techniques for certain PAHs. acs.org For many PAHs, recovery yields were above 75%, indicating the effectiveness of LLE for concentrating these compounds from water samples. acs.org
Table 1: Performance of Liquid-Liquid Extraction for PAH Recovery from Water
| Parameter | Details | Reference |
|---|---|---|
| Matrix | Reagent Water | acs.org |
| Solvent | Methylene Chloride | acs.org |
| Sample Volume | 1000 mL | acs.org |
| Recovery Yields | >75% for most PAHs | acs.org |
| Standard Deviations | 6% to 14% | acs.org |
Solid-Phase Extraction (SPE) is a widely used technique for sample preparation that partitions analytes between a solid phase (sorbent) and a liquid phase (sample). mdpi.com It is valued for its efficiency, selectivity, and reduced solvent consumption compared to LLE. perlan.com.placademicjournals.org For PAH analysis, C18-bonded silica (B1680970) is a common sorbent due to its hydrophobic nature, which effectively retains nonpolar compounds like this compound from aqueous matrices. mdpi.com
The general SPE procedure involves conditioning the sorbent (e.g., with methanol (B129727) and deionized water), loading the sample, washing away interferences, and finally eluting the analytes with a small volume of an organic solvent like acetonitrile (B52724). mdpi.com In a study on river water samples, SPE was successfully used to pre-concentrate PAHs, resulting in well-separated chromatograms for analysis. academicjournals.org Another study on drinking water analysis demonstrated that SPE could achieve low detection limits, for instance, 0.007 μg·L⁻¹ for benzo[k]fluoranthene (B33198). acs.org Recovery rates for PAHs using SPE on spiked water samples have been reported to range from 79.87% to 95.67%. mdpi.com
Table 2: Example of a Solid-Phase Extraction Protocol for PAHs in Water
| Step | Procedure | Reference |
|---|---|---|
| Sorbent | tC18 cartridges | acs.org |
| Conditioning | Methylene chloride, methanol, reagent water (pH 2) | acs.org |
| Sample Loading | 1000 mL of water passed through the cartridge | acs.org |
| Elution | Acetonitrile | mdpi.com |
| Recovery | >80% for most PAHs | acs.org |
Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), utilizes conventional solvents at elevated temperatures (up to 200°C) and pressures (e.g., 1500 psi) to enhance extraction efficiency and speed. mdpi.comthermofisher.comthermofisher.com This technique is automated and significantly reduces extraction time and solvent volume compared to methods like Soxhlet extraction. thermofisher.comthermofisher.com
ASE is applicable to a wide range of solid and semisolid matrices, including soils, sediments, and air particulate matter. thermofisher.comthermofisher.comtandfonline.com For the extraction of PAHs from soil, a mixture of methylene chloride and acetone (B3395972) (1:1 v/v) at 100°C has been shown to yield spike recovery rates between 86.7% and 116.2%. thermofisher.com In another application for analyzing PAHs in atmospheric particles, a 3:1 mixture of n-hexane and acetone at 100°C was effective, with recoveries for certified reference materials ranging from 82% to 126%. tandfonline.com The entire extraction process for a 10 g soil sample can be completed in about 12-20 minutes, consuming only 15-40 mL of solvent. thermofisher.comthermofisher.com
Table 3: Typical Accelerated Solvent Extraction (ASE) Parameters for PAHs in Soil
| Parameter | Value | Reference |
|---|---|---|
| Solvent | Methylene chloride/acetone (1:1 v/v) | thermofisher.com |
| Temperature | 100 °C | thermofisher.com |
| Pressure | 1500 psi | researchgate.net |
| Static Time | 5 min (2 cycles) | thermofisher.com |
| Sample Size | 10 g | thermofisher.com |
| Solvent Volume | ~40 mL | thermofisher.com |
| Extraction Time | ~20 min | thermofisher.com |
Microwave-Assisted Extraction (MAE) is a technique that uses microwave energy to heat the solvent and sample, accelerating the extraction of analytes from the matrix. mdpi.com This process is significantly faster than traditional methods and reduces solvent consumption. mdpi.com MAE has been effectively applied to extract PAHs from various matrices, including soil, sediment, and food samples. mdpi.com The microwave energy directly heats the solvent, leading to rapid temperature and pressure increases within the extraction vessel, which enhances the desorption of analytes from the sample matrix into the solvent.
Table 4: General Characteristics of Microwave-Assisted Extraction for PAHs
| Feature | Description | Reference |
|---|---|---|
| Principle | Use of microwave energy to heat solvent and sample mixture | mdpi.com |
| Advantages | Rapid extraction, reduced solvent consumption, increased analyte yield | mdpi.com |
| Matrices | Soil, sediment, food samples | mdpi.com |
Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that utilizes a coated fiber to adsorb analytes from a sample matrix. mdpi.com The fiber, typically coated with a polymeric stationary phase, is exposed to the sample (or its headspace), and analytes partition onto the fiber. The fiber is then transferred directly to the injection port of a chromatograph for thermal desorption and analysis. SPME is known for its simplicity, speed, and minimal sample volume requirements. mdpi.com
Liquid-Phase Microextraction (LPME) is another miniaturized sample preparation technique that uses a small volume of a water-immiscible solvent to extract analytes. aminer.cn This can be performed using a single drop of solvent suspended from a syringe needle or by using a porous hollow fiber to protect the solvent. aminer.cn LPME offers the advantages of being inexpensive and providing considerable flexibility in the choice of extraction solvents. aminer.cn Both SPME and LPME are attractive alternatives to conventional methods as they significantly reduce or eliminate the use of toxic organic solvents. mdpi.comaminer.cn
Table 5: Comparison of Microextraction Techniques
| Technique | Principle | Key Advantages | Reference |
|---|---|---|---|
| SPME | Adsorption of analytes onto a coated fiber | Solvent-free, simple, rapid, low sample volume | mdpi.com |
| LPME | Extraction into a micro-volume of solvent | Inexpensive, freedom in solvent selection, reduced solvent use | aminer.cn |
Extraction Methods
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS methodology, an acronym for Quick, Easy, Cheap, Effective, Rugged, and Safe, is a dispersive solid-phase extraction (dSPE) technique that has been adapted for the analysis of PAHs, including this compound, in diverse matrices such as soil and food products. thermofisher.comnih.gov This approach offers significant advantages in terms of speed, simplicity, minimal solvent usage, and cost-effectiveness. thermofisher.com
The QuEChERS process for this compound analysis typically involves a two-stage process. thermofisher.com The initial extraction stage involves homogenizing the sample with an organic solvent, commonly acetonitrile, in the presence of salts like magnesium sulfate (B86663) and sodium chloride. thermofisher.comnih.gov This salt mixture induces phase separation between the aqueous and organic layers, facilitating the partitioning of the nonpolar this compound into the acetonitrile phase. thermofisher.com Following centrifugation, an aliquot of the organic extract is subjected to the second stage, dispersive SPE cleanup. thermofisher.com This step involves adding specific sorbents to the extract to remove interfering matrix components. thermofisher.com
For the analysis of PAHs in soil, a QuEChERS method has demonstrated high recoveries (85.0% to 106.7%) and excellent reproducibility (RSDs between 0.3% and 2.8%) for a suite of 18 PAHs, including this compound. thermofisher.com In this application, the cleanup step utilized a combination of magnesium sulfate and a primary-secondary amine (PSA) sorbent. thermofisher.com The selection of the extraction solvent is critical, with acetonitrile being a common choice due to its compatibility with both gas and liquid chromatography. thermofisher.commdpi.com Some studies have explored solvent mixtures like hexane:acetone (1:1) to enhance recovery rates for certain PAHs. mdpi.com
The effectiveness of the QuEChERS method is demonstrated by its successful application in various complex matrices. For instance, a modified QuEChERS procedure has been developed for the determination of 33 parent and substituted PAHs in high-fat smoked salmon, which significantly improved analyte recovery compared to traditional methods. nih.gov Similarly, the technique has been validated for analyzing PAHs in smoked meat products and herbal medicine ingredients. nih.govmdpi.com
The following table summarizes a typical QuEChERS procedure for soil analysis:
| Step | Procedure |
| 1. | Weigh 5 g of sieved soil into a 50 mL centrifuge tube. |
| 2. | Add 5 mL of water and shake. |
| 3. | Add 10 mL of acetonitrile and shake vigorously. |
| 4. | Add 4000 mg of magnesium sulfate and 1000 mg of sodium chloride. |
| 5. | Shake vigorously for 5 minutes and centrifuge at 3500 rpm for 10 minutes. |
| 6. | Transfer an aliquot of the supernatant to a cleanup tube containing 150 mg of magnesium sulfate and 50 mg of PSA. |
| 7. | Shake for 5 minutes and centrifuge at 8000 rpm for 10 minutes. |
| 8. | Transfer the final extract for chromatographic analysis. |
This table is a generalized representation of a QuEChERS procedure for soil analysis as described in a Thermo Fisher Scientific application note. thermofisher.com
Cleanup and Purification Strategies
Following initial extraction, cleanup and purification are essential steps to remove co-extracted matrix interferences that can affect the accuracy and sensitivity of this compound analysis. gilson.com
Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is a widely used cleanup technique for separating analytes from high-molecular-weight interferences based on their size in solution. gilson.comamericanlaboratory.com This method is particularly effective for removing lipids, proteins, pigments, and other macromolecules from sample extracts prior to analysis by gas or liquid chromatography. gilson.comchemetrix.co.za
In the GPC process, the sample extract is passed through a column packed with a porous gel. americanlaboratory.com Larger molecules are excluded from the pores and elute first, while smaller molecules, such as this compound, penetrate the pores, resulting in a longer retention time and effective separation from the larger interfering compounds. gilson.comamericanlaboratory.com This cleanup is crucial for protecting analytical instrumentation and ensuring accurate quantification. gilson.com GPC is a valuable tool in the analysis of PAHs in complex matrices like fatty foods and environmental samples. chromatographyonline.comresearchgate.net
Column Chromatography (e.g., alumina (B75360), silica gel)
Adsorption column chromatography using stationary phases like alumina and silica gel is a common and effective method for the cleanup and fractionation of sample extracts containing this compound. ijcce.ac.irresearchgate.netepa.gov These polar adsorbents separate compounds based on their polarity.
By carefully selecting the sorbent and elution solvents, PAHs can be isolated from other interfering compounds. ijcce.ac.irresearchgate.net For instance, a combination of silica gel and alumina has been optimized to separate PAHs and polychlorinated biphenyls (PCBs) into distinct fractions while removing lipids and aliphatic compounds. ijcce.ac.irresearchgate.net Research has shown that a silica:alumina weight ratio of 5:10 (g) is particularly suitable for the separation of PAHs. ijcce.ac.irresearchgate.net The elution of the PAH fraction is typically achieved using a nonpolar solvent like hexane, followed by a more polar solvent to elute more strongly retained compounds. researchgate.net This technique is essential for obtaining clean extracts for subsequent instrumental analysis, especially for complex samples like sediments and petroleum residues. ijcce.ac.irnih.gov
Chromatographic Separation Techniques
Following sample preparation and cleanup, chromatographic techniques are employed to separate this compound from other PAHs and remaining matrix components before its quantification.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. cdc.govfishersci.com The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a column.
A significant challenge in the GC analysis of PAHs is the separation of isobaric compounds, which have the same molecular weight. This compound (m/z 252) often co-elutes with its isomers, Benzo(b)fluoranthene (B32983) and Benzo(k)fluoranthene, on many standard GC columns. fishersci.comgcms.cz Achieving baseline resolution of these isomers is critical for accurate quantification, particularly when using mass spectrometry (MS) for detection, as they can have similar fragmentation patterns. fishersci.comgcms.cz The selection of a GC column with a specific stationary phase chemistry is therefore crucial for resolving these critical pairs. fishersci.comgcms.czrestek.com
Capillary GC
The use of capillary columns in Gas Chromatography (GC) has been instrumental in advancing the analysis of complex mixtures of polycyclic aromatic compounds, including this compound. tandfonline.comoup.comnih.gov Capillary columns, characterized by their small internal diameter and long length, offer high resolution, allowing for the separation of closely related isomers. oup.com
Various stationary phases have been utilized in capillary columns for PAH analysis. The most common is a low-polarity 5% diphenyl/95% dimethyl polysiloxane phase. fishersci.com However, for the challenging separation of the benzofluoranthene isomers (b, k, and j), more specialized columns are often required. fishersci.comrestek.com For example, a 50% phenyl methylpolysiloxane stationary phase, such as in the Thermo Scientific TraceGOLD TG-17SilMS column, has demonstrated the ability to fully resolve this compound from Benzo(b)fluoranthene and Benzo(k)fluoranthene. thermofisher.comfishersci.com Similarly, Restek's Rxi-PAH columns, which have a higher phenyl content, are specifically designed to provide the unique selectivity needed for the complete separation of benzo[b], [k], [j], and [a]fluoranthenes. restek.com
The following table provides examples of capillary GC columns and their suitability for separating this compound from its isomers:
| Column Stationary Phase | Separation Capability for Benzofluoranthene Isomers | Reference |
| 5% Diphenyl / 95% Dimethyl Polysiloxane | Co-elution of Benzo[j]fluoranthene with Benzo[b] and Benzo[k]fluoranthene | fishersci.com |
| 50% Phenyl Methylpolysiloxane (e.g., TraceGOLD TG-17SilMS) | Full resolution of Benzo[j]fluoranthene from Benzo[b] and Benzo[k]fluoranthene | fishersci.com |
| Midpolarity Proprietary Phase (e.g., Rxi-PAH) | Complete separation of Benzo[b], [k], [j], and [a]fluoranthenes | restek.com |
The choice of detector also plays a crucial role in the analysis. While flame ionization detection (FID) is a common universal detector, mass spectrometry (MS) provides higher selectivity and sensitivity, especially when operated in selected ion monitoring (SIM) or tandem MS (MS/MS) mode. tandfonline.comhpst.czshimadzu.com The use of a photoionization detector (PID) has also been shown to be a sensitive technique for PAH analysis. cdc.gov
Column Selection for Isomer Separation (e.g., VF-17ms, DB-5 MS)
The separation of this compound from its isomers, such as Benzo(b)fluoranthene and Benzo(k)fluoranthene, presents a significant analytical challenge due to their similar physical and chemical properties. The choice of the gas chromatography (GC) column's stationary phase is critical in resolving these isobaric compounds.
VF-17ms: While not explicitly detailed for this compound in the provided context, columns with a 50% phenyl-methylpolysiloxane stationary phase, like the VF-17ms, are designed to provide unique selectivity for separating isomeric and isobaric PAHs. fishersci.com The TraceGOLD TG-17SilMS column, with a similar phase, has demonstrated the ability to fully resolve this compound from Benzo(b)fluoranthene and Benzo(k)fluoranthene, which often co-elute on standard 5% phenyl-methylpolysiloxane columns. fishersci.com
DB-5 MS: The DB-5 MS, a weakly polar capillary column, is effective for a wide range of non-polar and weakly polar organic compounds. researchgate.net However, it has been shown to perform poorly in separating the critical isomer group of Benzo(b)fluoranthene, Benzo(k)fluoranthene, and this compound. researchgate.netresearchgate.net In real-world samples, this compound often appears between the other two isomers, leading to overlapping peaks and inaccurate quantification when using a DB-5 MS or similar HP-5 column. researchgate.net For instance, a study on edible oils noted the inadequacy of the DB-5 MS for this specific separation. researchgate.net While the DB-5 MS is a common choice for general PAH analysis, more specialized columns are necessary for the accurate resolution of these particular isomers. hpst.czlabrulez.comlabunlimited.com
| Column | Stationary Phase | Performance for this compound Isomer Separation | Reference |
|---|---|---|---|
| VF-17ms (and similar 50% phenyl phases) | 50% Phenyl-methylpolysiloxane | Optimized to provide unique selectivity and adequate resolution of this compound from its isomers. | fishersci.com |
| DB-5 MS | 5% Phenyl-methylpolysiloxane | Poor separation of Benzo(b)fluoranthene, Benzo(k)fluoranthene, and this compound, often resulting in co-elution. | researchgate.netresearchgate.net |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC), particularly when coupled with fluorescence detection, is a powerful and widely used technique for the analysis of PAHs, including this compound. stmarys-ca.edutandfonline.comnih.govcdc.govfda.gov It is especially effective for higher molecular weight and less volatile PAHs. stmarys-ca.edu
The choice of HPLC column is critical for achieving the desired separation of complex PAH mixtures.
BlueOrchid PAH column: While specific performance data for the BlueOrchid PAH column was not detailed in the provided search results, the general trend is towards specialized PAH columns.
Hypersil Green PAH column: This column is specifically designed for PAH analysis and contains a specially tailored alkyl-bonded silica with a high carbon loading. thermofisher.comcoleparmer.com It has been demonstrated to successfully separate a mixture of 18 PAHs, including baseline resolution of this compound from Benzo(e)pyrene. thermofisher.comthermofisher.com This column is well-suited for methods requiring the resolution of an extended list of PAHs. thermofisher.comlabrulez.com
Cosmosil pentabromobenzyloxypropyl-modified silica column: Information regarding the specific application of this column for this compound was not available in the provided search results.
Fluorescence detection is highly sensitive for many PAHs due to their native fluorescence. stmarys-ca.edu To maximize this sensitivity, programmed wavelength switching is employed. akjournals.comakjournals.com Since different PAHs have their maximum fluorescence at distinct excitation and emission wavelengths, the detector's wavelengths are changed during the chromatographic run to coincide with the elution of each specific compound. akjournals.comresearchgate.net This technique ensures that each PAH is detected under its optimal conditions, leading to lower limits of detection (LOD) and quantification (LOQ). akjournals.comakjournals.com For instance, a study optimizing these wavelengths for 15 priority PAHs significantly improved method sensitivity. akjournals.comakjournals.com
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is an alternative chromatographic technique that offers advantages in terms of speed and resolution for PAH analysis. sbq.org.bredpsciences.orgnih.gov It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, which has low viscosity and allows for high flow rates without generating high backpressure. edpsciences.orgnih.gov SFC has been successfully applied to the separation of PAH isomers. For example, a method using a packed ODS column with a CO2-cyclohexane binary gradient was developed to separate isomers like Benzo(k)fluoranthene and Benzo(b)fluoranthene. sbq.org.br The technique's efficiency is attributed to the large diffusion coefficient of the analyte in the supercritical fluid mobile phase. sbq.org.br
Two-Dimensional Gas Chromatography (GCxGC)
For highly complex samples, comprehensive two-dimensional gas chromatography (GCxGC) provides a significant increase in peak capacity and resolving power. chemistry-matters.comgcms.cz This technique uses two columns with different stationary phases connected by a modulator. chemistry-matters.com The effluent from the first column is trapped and then rapidly injected onto the second, short column for a fast separation. chemistry-matters.com This results in a structured two-dimensional chromatogram where compounds with similar chemical and physical properties elute in clusters, aiding in identification. chemistry-matters.com GCxGC is particularly beneficial for separating PAHs from complex matrices in environmental and food samples. chemistry-matters.comchromatographyonline.com
Detection and Identification Methods
Beyond the separation techniques, the methods of detection and identification are critical for confirming the presence and quantity of this compound. Gas chromatography is often coupled with mass spectrometry (GC-MS), which provides excellent resolution and sensitivity. stmarys-ca.edu GC-MS allows for the structural identification of compounds based on their mass spectra, which is crucial for confirming the identity of isomers that may be chromatographically resolved. stmarys-ca.edu High-performance liquid chromatography is frequently paired with fluorescence detection (HPLC-FLD) due to the high sensitivity afforded by the native fluorescence of many PAHs. stmarys-ca.edufda.gov Ultraviolet (UV) detection can also be used with HPLC. cdc.gov
| Technique | Key Features | Common Detectors | Application Notes |
|---|---|---|---|
| Gas Chromatography (GC) | High resolution for volatile and semi-volatile compounds. Column selection is critical for isomer separation. | Mass Spectrometry (MS), Flame Ionization Detection (FID) | Specialized columns like VF-17ms are needed to resolve this compound from its isomers. |
| High-Performance Liquid Chromatography (HPLC) | Effective for higher molecular weight, less volatile PAHs. | Fluorescence (FLD), Ultraviolet (UV) | Programmed wavelength switching in FLD enhances sensitivity. Hypersil Green PAH columns show good resolution. |
| Supercritical Fluid Chromatography (SFC) | Fast analysis times and high resolution due to low viscosity of the mobile phase. | UV, MS | Good for separating challenging isomer pairs. |
| Two-Dimensional Gas Chromatography (GCxGC) | Greatly enhanced peak capacity for very complex samples. | MS, FID | Provides structured chromatograms that aid in compound identification. |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a cornerstone analytical technique for the detection and quantification of polycyclic aromatic hydrocarbons (PAHs) like this compound. It is frequently coupled with chromatographic separation methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) to analyze complex environmental and food samples. researchgate.netresearchgate.net These hyphenated techniques provide high accuracy, repeatability, and low limits of detection. researchgate.net MS-based methods are essential for distinguishing this compound from its numerous isomers, a critical task due to the varying toxicities among these compounds.
GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a widely employed and officially recommended method for the analysis of PAHs. chromatographyonline.com In GC-MS, a gas chromatograph separates volatile and semi-volatile compounds from a mixture, which are then detected by a mass spectrometer. researchgate.net For PAH analysis, including this compound, the system is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. hpst.cz
A significant challenge in the GC-MS analysis of this compound is its chromatographic separation from its isobaric isomers, particularly benzo[b]fluoranthene (B1141397) (BbF) and benzo[k]fluoranthene (BkF), as they have the same mass-to-charge ratio (m/z 252). fishersci.comnih.gov Achieving baseline resolution is crucial for accurate quantification. fishersci.com The choice of the GC column's stationary phase is critical; while standard 5% diphenyl / 95% dimethyl polysiloxane columns can separate many PAHs, they often fail to resolve the b, k, and j isomers of benzofluoranthene. fishersci.com More specialized columns, such as a 50% phenyl methylpolysiloxane phase, have demonstrated the ability to fully resolve Benzo[j]fluoranthene from its b and k isomers. fishersci.com
Hydrogen has been explored as a carrier gas alternative to helium, with optimized methods showing excellent linearity (R² ≥0.999) and low method detection limits (MDLs) for a range of PAHs. hpst.cz
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| GC System | Agilent 7890B GC | Shimadzu GCMS-QP2010 Ultra |
| Column | Agilent J & W Select PAH (30 m × 0.25 mm × 0.15 µm) | Rtx-35 (30 m, 0.32 mm I.D., df=0.25 µm) |
| Injector Temperature | 320 °C | 300 °C |
| Injection Mode | Pulsed Splitless | Splitless |
| Oven Program | Complex multi-ramp program starting at 60°C, max 350°C | 90°C (2 min) → 5°C/min → 320°C (12 min) |
| Carrier Gas | Helium (Constant flow 2 mL/min) | Not specified |
| MS Source Temperature | 340 °C | Not specified |
| MS Transfer Line | 320 °C | Not specified |
| Reference | nih.gov | shimadzu.com |
Negative Ion Chemical Ionization MS
Negative ion chemical ionization (NICI) is a soft ionization technique that can offer high sensitivity for compounds that can stabilize a negative charge, typically through electron capture or deprotonation. nih.gov While less common for parent PAHs than electron ionization (EI) or positive chemical ionization, NICI can be highly effective for electrophilic compounds or derivatized analytes. nih.govutk.edu The sensitivity of NCI can be several thousand times greater than EI or positive chemical ionization for certain compounds. nih.gov
For PAHs, NICI is particularly relevant for analyzing nitro-PAH derivatives, which are often formed in the atmosphere. The technique's applicability depends on the electron affinity of the target analyte. utk.edu The ionization process in NICI is similar to that in negative ion-atmospheric pressure photoionization (NI-APPI), involving mechanisms like electron capture and dissociative electron capture. utk.edu
Charge-Exchange and Chemical Ionization MS
Chemical ionization (CI) is a soft ionization method that results in less fragmentation compared to electron ionization (EI), providing clearer molecular ion information which is crucial for identifying compounds in complex mixtures. researchgate.net In CI, a reagent gas (e.g., methane (B114726) or ammonia) is introduced into the ion source, where it is ionized by electron impact. These primary ions then react with the analyte molecules to produce analyte ions, typically protonated molecules [M+H]⁺ or adducts like [M+NH₄]⁺. researchgate.net
The choice of reagent gas influences the resulting mass spectrum. researchgate.net Methane-CI can produce fragment ions from losses of TMSOH or combinations of CH₄ and TMSOH for derivatized metabolites, while ammonia-CI yields simpler spectra dominated by the protonated molecule and/or an ammonium (B1175870) adduct. researchgate.net This technique is valuable in metabolite profiling and can help in the identification of overlapping peaks and unknown compounds by providing strong molecular weight information. researchgate.net
GC-MS/MS and HRMS
Tandem mass spectrometry (GC-MS/MS) and high-resolution mass spectrometry (HRMS) offer enhanced selectivity and sensitivity for the analysis of this compound, especially in complex matrices. shimadzu.comnih.gov
GC-MS/MS, often operating in multiple reaction monitoring (MRM) mode, provides superior separation of target analytes from background interferences. nih.govshimadzu.com In MRM, a specific precursor ion (e.g., the molecular ion of this compound, m/z 252) is selected, fragmented, and a specific product ion is monitored. This two-stage filtering process significantly reduces noise and improves detection limits. shimadzu.comnih.gov This method has been shown to successfully separate and quantify the isomers benzo[b]fluoranthene, benzo[k]fluoranthene, and Benzo[j]fluoranthene. nih.gov For this compound, a detection limit of 0.075 pg/µL has been reported using GC-MS/MS, compared to 0.172 pg/µL with conventional GC-MS (SIM). shimadzu.com
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of an analyte's elemental composition. mascom-bremen.de This capability is invaluable for confirming the identity of compounds like this compound (C₂₀H₁₂, exact mass 252.0939) and distinguishing them from other co-eluting species that may have the same nominal mass but a different elemental formula. mascom-bremen.delgcstandards.com
| Parameter | Value | Reference |
|---|---|---|
| Precursor Ion (m/z) | 252.10 | shimadzu.com |
| Product Ion 1 (Quantitative) (m/z) | 250.10 | shimadzu.com |
| Product Ion 2 (Confirmation) (m/z) | 226.10 | shimadzu.com |
| Detection Limit (MRM) | 0.075 pg/µL | shimadzu.com |
HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for analyzing PAHs that are less suitable for GC due to low volatility or thermal instability. chromatographyonline.comnih.gov For nonpolar compounds like this compound, atmospheric pressure chemical ionization (APCI) is often the preferred ionization source over electrospray ionization (ESI), as it offers higher selectivity, sensitivity, and robustness with minimal matrix effects. sciex.com
The combination of HPLC for separation and MS/MS for detection allows for the analysis of PAHs and their metabolites in various samples. nih.govsciex.com HPLC-MS/MS has been used to identify metabolites of PAHs, such as monohydroxylated and dihydrodiol forms, by monitoring specific precursor-to-product ion transitions in MRM mode. nih.gov The separation of critical isomers, including the benzofluoranthenes, is a key capability of the LC method prior to MS detection. sciex.com
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) / Atmospheric-Pressure Laser Ionization MS (APLI-MS)
Supercritical fluid chromatography (SFC) is an alternative separation technique that uses a supercritical fluid (often carbon dioxide) as the mobile phase. When coupled with a fluorescence detector (FLD) or a mass spectrometer, SFC can provide highly sensitive analysis of PAHs. jasco-global.com For 16 priority PAHs, SFC with fluorescence detection achieved low detection limits in the range of 0.17 to 4.6 picograms. jasco-global.com
Atmospheric pressure photoionization (APPI) and the related technique, atmospheric pressure laser ionization (APLI), are effective soft ionization methods for nonpolar and low-polarity compounds like PAHs. chromatographyonline.comsciex.com APPI uses photons from a krypton lamp to ionize analytes, often with the aid of a dopant like toluene. sciex.com It is a good alternative to APCI and is mainly used for quantifying PAHs in complex matrices, often coupled with a high-resolution mass spectrometer. chromatographyonline.com
Spectroscopic Techniques
UV-Visible Absorption Spectroscopy is a well-established method for the electronic structure determination of compounds like this compound. nih.goviosrjournals.org This technique is based on the absorption of ultraviolet or visible light by the molecule, which causes electronic transitions between energy levels. The UV-Vis spectrum of a compound is unique and can be used for identification and quantification. Theoretical studies have been conducted to predict the locations of maximum absorbance in the UV-Vis spectra of derivatives of fluoranthene (B47539), which is valuable for their identification. nih.gov
Fluorescence spectroscopy is a highly sensitive and selective technique for the analysis of fluorescent compounds like this compound. nih.gov This method involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. It is often used in conjunction with separation techniques like HPLC to achieve greater sensitivity for PAH analysis. lcms.czcdc.gov For instance, HPLC with a fluorescence detector has been used to measure PAH levels in the ng/L range in water and has achieved detection limits in the range of 10-50 pg for various PAHs. cdc.gov
Diode Array Detection (DAD), often coupled with High-Performance Liquid Chromatography (HPLC), provides both qualitative and quantitative information simultaneously. lcms.cz A DAD detector can acquire a full UV-Vis spectrum of a compound as it elutes from the HPLC column. This capability allows for the creation of spectral libraries from standards, which can be used to accurately confirm the identity of compounds in a sample. lcms.cz The detection limits of DAD are comparable to those of a standard UV detector and can meet the requirements for many PAH analysis methods. lcms.cz
Hyphenated Techniques
Hyphenated techniques involve the coupling of a separation technique with a spectroscopic detection method, offering enhanced analytical capabilities for complex mixtures. springernature.comnih.govijnrd.org The combination of methods like liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS) or other spectroscopic detectors is common for PAH analysis. cdc.govactascientific.com
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for separating and identifying volatile and semi-volatile compounds, including PAHs. shimadzu.com Because many PAHs are isomers, chromatographic separation is crucial before mass spectrometric detection. shimadzu.comresearchgate.net Similarly, High-Performance Liquid Chromatography (HPLC) is frequently combined with UV, fluorescence, or mass spectrometry detectors for the analysis of PAHs. cdc.gov HPLC coupled with tandem mass spectrometry (LC-MS/MS) has been shown to be effective for the analysis of PAHs with four to six rings. researchgate.net These hyphenated methods provide the high sensitivity and selectivity required for the determination of trace levels of this compound and other PAHs in various matrices.
Online HPLC/GC-MS
Online High-Performance Liquid Chromatography/Gas Chromatography-Mass Spectrometry (HPLC/GC-MS) represents a powerful automated technique for the analysis of complex samples. This method utilizes an HPLC system for initial sample cleanup and fractionation, followed by the automated transfer of specific fractions to a GC-MS system for detailed separation and analysis.
The primary advantage of this online coupling is the reduction of manual sample handling, which minimizes potential contamination and improves reproducibility. For PAH analysis, the HPLC can be used in a normal-phase mode to separate the aromatic compounds from aliphatic interferences. The fraction containing the PAHs of interest, including this compound, is then transferred to the GC. The high-resolution separation of the capillary GC column is essential for resolving isomers, and the mass spectrometer provides definitive identification and quantification. An analogous technique, online Solid-Phase Extraction-Liquid Chromatography/Tandem Mass Spectrometry (SPE-LC/MS/MS), has demonstrated high sensitivity for a range of PAHs in drinking water, showcasing the potential of online automated systems. perkinelmer.comthermofisher.com
LC-GC Hyphenation
The hyphenation of liquid chromatography (LC) and gas chromatography (GC) is particularly advantageous for analyzing complex mixtures containing isomeric compounds like the benzofluoranthenes (b, j, and k isomers). These isomers are often difficult to separate using a single chromatographic technique due to their similar physicochemical properties. fishersci.com
Other Emerging Detection Methods
Beyond traditional chromatography, several emerging technologies offer new possibilities for rapid, sensitive, and potentially field-portable detection of this compound. These methods often rely on novel sensing principles, including electrochemical reactions and optical phenomena.
Electrochemical Sensors
Electrochemical sensors are gaining attention as a cost-effective and rapid alternative to chromatographic methods for PAH detection. ucc.ie These devices measure changes in electrical signals (like current or potential) that occur when the target analyte interacts with a specially designed electrode surface.
A particularly promising approach is the development of electrochemical immunosensors. ucc.ieresearchgate.net These sensors combine the high specificity of the antibody-antigen binding with the high sensitivity of electrochemical transduction. mdpi.com An antibody that specifically recognizes a PAH like Benzo(a)pyrene, a close isomer of this compound, is immobilized on an electrode surface. ucc.ie When a water sample containing the target PAH is introduced, the PAH binds to the antibody, causing a measurable change in the electrochemical properties of the electrode. This approach allows for the development of portable, real-time monitoring devices with detection limits that can meet regulatory requirements, such as the European Drinking Water Directive. ucc.ieresearchgate.net
Table 1: Performance of an Electrochemical Immunosensor for a Benzo(a)pyrene Assay
| Parameter | Value | Reference |
|---|---|---|
| Target Analyte | Benzo[a]pyrene (B130552) (BaP) | mdpi.com |
| Detection Technique | Amperometry | mdpi.com |
| Applied Potential | 0.3 V | mdpi.com |
| Enzymatic Substrate | p-Aminophenyl phosphate (B84403) (pAPP) | mdpi.com |
Surface Enhanced Raman Spectroscopy (SERS)-based Optical Sensors
Surface-Enhanced Raman Spectroscopy (SERS) is an ultrasensitive optical technique capable of detecting trace amounts of molecules. It relies on the enhancement of the Raman scattering signal of an analyte when it is adsorbed onto or very close to a nanostructured metallic surface, typically gold or silver. researchgate.netrsc.org
For PAH detection, SERS offers the advantage of providing a unique "fingerprint" spectrum for each compound, allowing for specific identification. researchgate.net The challenge with PAHs has been their weak adsorption onto the metallic nanoparticles. To overcome this, various strategies have been developed, such as functionalizing the nanoparticle surface to attract PAHs or using substrates that can trap the analytes near the enhancing surface. researchgate.netresearchgate.net Researchers have successfully used SERS to detect various PAHs, including Benzo(k)fluoranthene, at very low concentrations. xml-journal.net The development of portable Raman spectrometers further enhances the potential of SERS for in-situ, real-time environmental monitoring of contaminants like this compound. rsc.org
Table 2: SERS Detection of Benzo(k)fluoranthene and Related PAHs
| Analyte | Substrate | Concentration Detected | Reference |
|---|---|---|---|
| Benzo(k)fluoranthene | 3-D substrate with pH 13 Gold Nanoparticles | 1x10⁻⁸ mol L⁻¹ | xml-journal.net |
| Fluoranthene | Gold nanorods array | 0.064 mg/L (LOD) | researchgate.net |
| Benzo(a)pyrene | 3-D substrate with pH 13 Gold Nanoparticles | 1x10⁻⁸ mol L⁻¹ | xml-journal.net |
| Pyrene | 3-D substrate with pH 13 Gold Nanoparticles | 1x10⁻⁸ mol L⁻¹ | xml-journal.net |
Human Exposure Assessment and Risk Implications of Benzo J Fluoranthene
Exposure Pathways
Humans can be exposed to Benzo(j)fluoranthene through inhalation of contaminated air, ingestion of certain foods, and contact with the skin.
Inhalation (e.g., air, smoke)
Inhalation is a significant route of exposure to this compound. The compound is present in the ambient air as a result of emissions from the incomplete combustion of organic fuels. Key sources include industrial processes, vehicle exhaust, and the burning of coal and wood. nih.govtpsgc-pwgsc.gc.ca A major source of non-occupational inhalation exposure is tobacco smoke. This compound has been identified in both mainstream cigarette smoke and cigarette smoke condensate. nih.gov For instance, concentrations in mainstream cigarette smoke have been measured at 0.15 to 0.2 mg/kg, and marijuana smoke has also been identified as a source. nih.gov Occupational exposure can occur in workplaces where organic materials are heated, such as in coal tar distillation and petroleum refining, leading to inhalation of contaminated particulate matter. nih.gov
Dietary Ingestion (e.g., contaminated food)
The diet is another primary pathway for exposure to this compound for the general population. nih.gov Foods can become contaminated through the deposition of airborne particles onto crops like vegetables and cereals. europa.euepa.gov Furthermore, the processing and cooking of foods at high temperatures, such as grilling, roasting, frying, and smoking, can generate PAHs, including this compound. europa.eumdpi.com Smoked fish and meat can contain particularly high levels of PAHs. europa.eu While uncooked foods generally have low background levels, certain marine organisms like mussels can accumulate PAHs from contaminated water. europa.eu
Dermal Contact
Dermal contact with materials containing this compound represents a third route of exposure. nih.gov This can occur in occupational settings through contact with substances like coal tar pitch and creosote. epa.govnj.gov For the general population, skin contact may result from exposure to contaminated soil, particularly near industrial sites or highways, and particulate matter from combustion sources that settles on surfaces. nih.goveuropa.eu Products such as creosote-treated wood and asphalt can also be sources of dermal exposure to PAH mixtures. epa.gov
Biomarkers of Exposure and Effect
To assess human exposure to this compound, researchers use biomarkers, which are measurable substances in the body that indicate exposure has occurred. After entering the body, this compound is metabolized into various other compounds. Identifying these metabolites in biological samples like urine or blood can serve as a biomarker of exposure.
Key metabolites of this compound identified in animal studies include:
trans-4,5-dihydro-4,5-dihydroxythis compound (BjF-4,5-diol) nih.gov
trans-9,10-dihydro-9,10-dihydroxythis compound (BjF-9,10-diol) nih.gov
Phenols such as 3-, 4-, 6-, and 10-hydroxythis compound nih.gov
this compound-4,5-dione nih.gov
These metabolites, particularly the dihydrodiols, are significant because their formation is a step in the metabolic activation of the compound. The body's response to exposure can also be measured by detecting DNA adducts—products formed when metabolites bind to DNA. nih.govepa.gov The highest levels of DNA adducts in mouse skin studies were observed with this compound-4,5-diol. nih.gov While tests for urinary metabolites and DNA adducts are valuable for research, their application for quantifying the exact level of exposure or predicting specific health outcomes in individuals remains under development. epa.gov
Epidemiological Studies and Health Risk Assessment
Direct epidemiological studies on human cancer specifically from this compound exposure are not available. epa.gov However, the compound is a component of complex PAH mixtures that have been associated with cancer in humans. nih.govepa.gov Epidemiological evidence for the carcinogenicity of PAH mixtures comes from occupational studies of workers in industries such as coke production, roofing, and coal gasification, which have shown increased rates of lung cancer. nih.gov These mixtures contain numerous PAHs, making it difficult to attribute the risk to any single compound. nih.gov
Due to the lack of direct human data, health risk assessments for this compound rely on animal studies. It has been classified as a substance that can cause cancer. nih.gov The International Agency for Research on Cancer (IARC) has classified this compound as "possibly carcinogenic to humans" (Group 2B). nih.gov Similarly, under California's Proposition 65, it is listed as a chemical known to cause cancer. ca.gov
Regulatory agencies have developed quantitative estimates of its carcinogenic risk. California's Office of Environmental Health Hazard Assessment (OEHHA), for example, has established cancer potency values for risk assessment purposes. ca.gov
Table 1: Cancer Potency Information for this compound
| Exposure Route | Value Type | Value |
|---|---|---|
| Inhalation | Unit Risk | 1.1 E-4 (µg/m³)^-1 |
| Inhalation | Slope Factor | 3.9 E-1 (mg/kg-day)^-1 |
| Oral | Slope Factor | 1.2 E+0 (mg/kg-day)^-1 |
Data sourced from OEHHA, 2011. ca.gov
Regulatory Context and Public Health Significance
This compound is recognized as a hazardous substance by multiple national and international health agencies, including the U.S. Environmental Protection Agency (EPA) and IARC. nj.govnih.gov Its regulation is often managed within the broader context of polycyclic aromatic hydrocarbons. For instance, the Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit for coal tar pitch volatiles, which includes a mixture of PAHs, at 0.2 mg/m³ as an 8-hour time-weighted average. nih.gov
In California, this compound is regulated under Proposition 65, which requires businesses to provide warnings about significant exposures to chemicals that cause cancer. An oral No Significant Risk Level (NSRL) of 0.11 micrograms per day has been established. ca.gov The Joint FAO/WHO Expert Committee on Food Additives has also classified this compound as genotoxic and carcinogenic. nih.gov
The public health significance of this compound stems from its widespread presence in the environment, leading to continuous, low-level human exposure from multiple sources. Given its carcinogenic potential, its presence in air, food, and consumer products is a public health concern, prompting regulatory oversight and efforts to minimize exposure.
International Agency for Research on Cancer (IARC) Classification
The International Agency for Research on Cancer (IARC), an entity of the World Health Organization, assesses the carcinogenic potential of substances. Based on available evidence, the IARC has classified this compound in Group 2B , designating it as possibly carcinogenic to humans.
This classification is based on sufficient evidence of carcinogenicity in experimental animals. measurlabs.com Studies have demonstrated that this compound can initiate tumors and is carcinogenic in the skin and lungs of mice and rats. measurlabs.com While there is a lack of conclusive epidemiological studies in humans, the strong evidence from animal studies warrants this cautionary classification.
| IARC Classification for this compound | |
| Agency | International Agency for Research on Cancer (IARC) |
| Group | Group 2B |
| Classification | Possibly carcinogenic to humans |
| Basis for Classification | Sufficient evidence of carcinogenicity in experimental animals |
U.S. Environmental Protection Agency (EPA) Priority Pollutant List
The U.S. Environmental Protection Agency (EPA) maintains a list of Priority Pollutants under the Clean Water Act, which consists of 126 chemical pollutants for which the agency has developed analytical test methods. This list is a primary tool for regulating chemical discharges into water sources.
This compound is not included on the EPA's list of 126 Priority Pollutants. While other isomers of benzofluoranthene, such as Benzo(b)fluoranthene (B32983) and Benzo(k)fluoranthene, are present on this list, this compound is not explicitly named. epa.gov
| EPA Priority Pollutant Status of this compound | |
| Agency | U.S. Environmental Protection Agency (EPA) |
| List | Priority Pollutant List (40 CFR Part 423, Appendix A) |
| Status | Not Listed |
| Listed Isomers | Benzo(b)fluoranthene, Benzo(k)fluoranthene |
European Union (EU) Markers and Regulations
The European Union regulates this compound through several mechanisms, primarily focusing on consumer products and, to a lesser extent, as a compound of interest in food safety.
Under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) Regulation (EC) No 1907/2006, this compound is identified as a carcinogen. Commission Regulation (EU) No 1272/2013 specifically restricts its presence in consumer goods. It is one of eight PAHs that are limited in plastic and rubber components that come into direct and prolonged or repetitive contact with human skin or the oral cavity. measurlabs.comeuropa.eu
The regulation sets distinct maximum concentration levels for these articles:
1 mg/kg for any of the eight listed PAHs in general consumer articles (e.g., sports equipment, household tools, clothing). measurlabs.com
Remediation and Mitigation Strategies for Benzo J Fluoranthene Contamination
Bioremediation Approaches
Bioremediation harnesses the metabolic capabilities of microorganisms to degrade hazardous compounds into less toxic or non-toxic substances. For PAHs like benzo(j)fluoranthene, this approach offers an environmentally sound and cost-effective solution.
Research has identified several bacterial and fungal strains capable of degrading high-molecular-weight PAHs. For instance, the bacterial strain Rhodococcus aetherivorans IcdP1, isolated from PAH-contaminated soil, has demonstrated the ability to efficiently degrade various high-molecular-weight PAHs, including benzo(a)pyrene and this compound. frontiersin.org The degradation process is typically initiated by ring hydroxylation, a step catalyzed by ring-hydroxylating oxygenases (RHOs) and cytochrome P450 monooxygenases (CYP450s). frontiersin.org
Fungi have also shown significant potential in the bioremediation of PAHs. Certain fungal species can produce extracellular enzymes that are effective in breaking down complex aromatic structures. Studies on fungi isolated from peat environments, such as Penicillium and Fusarium species, have shown their capability to degrade fluoranthene (B47539), a related four-ring PAH. scielo.br For example, Penicillium sp. AC-1 was able to degrade 64% of fluoranthene within 28 days of incubation. scielo.br While specific data for this compound is less common, the metabolic pathways for related PAHs suggest similar degradation potential.
Table 1: Examples of Microbial Degradation of High-Molecular-Weight PAHs
| Microorganism | Target PAH(s) | Degradation Efficiency | Reference |
|---|---|---|---|
| Rhodococcus aetherivorans IcdP1 | Indeno[1,2,3-cd]pyrene, Benzo[a]pyrene (B130552), Benzo[j]fluoranthene | >70% degradation of IcdP within 10 days | frontiersin.org |
| Penicillium sp. AC-1 | Fluoranthene | 64% degradation in 28 days | scielo.br |
| Penicillium sp. AC-6 | Fluoranthene | 60% degradation in 28 days | scielo.br |
| Fusarium sp. AC-7 | Fluoranthene | 51% degradation in 28 days | scielo.br |
| Fusarium sp. ZH-H2 | Benzo[k]fluoranthene (B33198), Benzo[a]anthracene | 91% of Benzo[k]fluoranthene and 85% of Benzo[a]anthracene in 7 days | scielo.br |
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). AOPs are particularly effective for the degradation of recalcitrant compounds like this compound.
Photocatalytic Degradation: This process involves the use of a semiconductor catalyst, most commonly titanium dioxide (TiO2), which, upon irradiation with UV light, generates highly reactive hydroxyl radicals. Studies have demonstrated the effectiveness of TiO2 photocatalysis in degrading various PAHs. For example, the degradation of benzo[b]fluoranthene (B1141397) and benzo[k]fluoranthene on TiO2-coated filters under UV irradiation was significantly higher than on non-coated filters. mdpi.com The half-lives of PAHs like benzo[a]pyrene have been shown to be as low as 3 hours under such conditions. mdpi.comresearchgate.net The efficiency of photocatalytic degradation can be influenced by factors such as the pH of the medium and the presence of other substances like humic acid. nih.gov
Fenton and Photo-Fenton Processes: The Fenton reaction utilizes hydrogen peroxide (H2O2) and ferrous ions (Fe2+) to generate hydroxyl radicals. This process can be enhanced by UV light in the photo-Fenton process. Research has shown high degradation efficiencies for PAHs using these methods. For instance, the photo-Fenton process achieved up to 85% removal of benzo[a]pyrene at near-neutral pH. ucm.es Modifications of the Fenton reaction, such as using sodium percarbonate as a source of hydrogen peroxide, have also been explored, showing nearly 99% oxidation of benzo(b)fluoranthene (B32983) and benzo(k)fluoranthene. ceer.com.pl
Ozonation: Ozone (O3) is a powerful oxidizing agent that can directly react with PAHs or decompose to form hydroxyl radicals. Ozonation has been shown to be effective in degrading PAHs in water and food. In a study on smoked fish, ozonation for 60 minutes resulted in a 34% reduction in benzo[b]fluoranthene concentration. nih.gov The rate of ozonation is influenced by the pH of the solution, with higher rates often observed in acidic conditions. tandfonline.com
Table 2: Effectiveness of Different AOPs on PAH Degradation
| AOP Method | Target PAH(s) | Removal/Degradation Efficiency | Key Findings | Reference |
|---|---|---|---|---|
| Photocatalysis (TiO2/UV) | Benzo[b]fluoranthene, Benzo[k]fluoranthene | 56-58% reduction in 24h | Enhanced degradation compared to photolysis alone. | mdpi.com |
| Photo-Fenton | Benzo[a]pyrene | Up to 85% removal | Effective at near-neutral pH with ferrioxalate (B100866) complexes. | ucm.es |
| Fenton (Sodium Percarbonate) | Benzo(b)fluoranthene, Benzo(k)fluoranthene | ~99% oxidation | High efficiency at a Fe2+/H2O2 ratio of 0.2. | ceer.com.pl |
| Ozonation | Benzo[b]fluoranthene | 34% reduction in 60 min | Effective for PAH reduction in food matrices. | nih.gov |
Adsorption and Filtration Technologies
Adsorption is a physical process where pollutants are removed from a fluid phase by adhering to the surface of a solid material. This technology is widely used for the removal of PAHs from water due to its simplicity and effectiveness. scholaris.ca
Activated Carbon: Activated carbon is a highly porous material with a large surface area, making it an excellent adsorbent for a wide range of organic compounds, including PAHs. scholaris.ca It can be produced from various carbonaceous materials such as coal, coconut shells, and wood. The effectiveness of activated carbon in removing PAHs from aqueous solutions has been well-documented, with removal efficiencies often exceeding 90%. icm.edu.pl For example, one study reported a 96.9% removal of a mix of carcinogenic PAHs using activated carbon. icm.edu.pl
Biochar: Biochar is a charcoal-like substance produced from the pyrolysis of biomass. mdpi.com It has gained attention as a low-cost alternative to activated carbon for environmental remediation. Biochar derived from sources like coconut waste and orange waste has shown significant adsorption capacity for PAHs, including benzo(b)fluoranthene and benzo(k)fluoranthene, with removal percentages reaching up to 84%. nih.gov The application of pulverized biochar has been shown to effectively immobilize PAHs in soil, reducing their leaching into water. pjoes.com
Other Sorbents: Various other materials have been investigated for their potential to adsorb PAHs. These include zeolites, which are microporous aluminosilicate (B74896) minerals, and organo-zeolites, which have shown high removal efficiencies for PAHs like fluoranthene and pyrene. up.ac.za Leonardite, a form of immature coal, has also demonstrated over 90% adsorption of several PAHs. up.ac.za
Table 3: Adsorption Capacities of Various Materials for PAHs
| Adsorbent Material | Target PAH(s) | Adsorption Efficiency/Capacity | Reference |
|---|---|---|---|
| Activated Carbon | Carcinogenic PAHs mix | 96.9% removal | icm.edu.pl |
| Sugarcane Straw Activated Carbon | Fluoranthene | 0.98 mmol g⁻¹ | researchgate.net |
| Biochar (from coconut waste) | Benzo(b)fluoranthene, Benzo(k)fluoranthene | 47.09–83.02% removal | nih.gov |
| Biochar (from orange waste) | Benzo(b)fluoranthene, Benzo(k)fluoranthene | 23.84–84.02% removal | nih.gov |
| Organo-zeolite | Fluorene, Fluoranthene, Pyrene, etc. | Average of 98% removal | up.ac.za |
| Leonardite | Fluorene, Pyrene, Benzo(k)fluoranthene, etc. | >90% adsorption | up.ac.za |
Policy and Management Strategies for Reducing Exposure
To minimize human and environmental exposure to this compound and other PAHs, various national and international bodies have established regulations and guidelines. These strategies focus on setting maximum permissible levels in different environmental media and consumer products, and promoting best practices to reduce their formation and release.
Regulatory Limits:
European Union: The European Commission has set maximum levels for PAHs in various foodstuffs through regulations such as (EC) No 1881/2006, which has been amended over time. europa.eualsglobal.at These regulations often focus on benzo[a]pyrene as a marker for the entire class of carcinogenic PAHs, but also consider the sum of four specific PAHs (PAH4: benzo[a]pyrene, chrysene, benzo[a]anthracene, and benzo[b]fluoranthene). ages.at The European Biochar Certificate (EBC) guidelines also set specific limits for PAHs, including a threshold for benzo[j]fluoranthene, to ensure the safety of biochar used in various applications. european-biochar.org The Water Framework Directive (2000/60/EC) includes several PAHs, including benzo(b)fluoranthene and benzo(k)fluoranthene, in its list of priority substances, with established Environmental Quality Standards (EQS). researchgate.neteuropa.eu
United States: The U.S. Environmental Protection Agency (EPA) regulates PAHs under various programs, including the Clean Water Act and the Resource Conservation and Recovery Act (RCRA). cdc.gov The Occupational Safety and Health Administration (OSHA) sets permissible exposure limits (PELs) for coal tar pitch volatiles, which contain PAHs. cdc.govnj.gov Several states also have their own regulations and guidelines for PAH exposure. For instance, California's Proposition 65 lists this compound as a chemical known to cause cancer and has established a No Significant Risk Level (NSRL). ca.gov
Management Strategies:
Industrial Practices: Implementing engineering controls, such as enclosing operations and using local exhaust ventilation, is a primary strategy to reduce occupational exposure to PAHs. nj.gov For industries where PAHs are generated, such as coking plants, adopting advanced wastewater treatment technologies is crucial. ceer.com.pl
Food Production: Modifying food processing techniques, such as smoking and drying, can help reduce the formation of PAHs in food products. alsglobal.atmdpi.com The principle of "as low as reasonably achievable" (ALARA) is often applied to minimize PAH levels in food. ages.at
Environmental Management: For contaminated sites, a combination of the remediation technologies discussed above can be employed. Management strategies also include preventing the release of PAHs from sources like clay targets used in shooting, for which the EU has recently strengthened restrictions. cirs-group.com
Synthesis and Derivatization in Chemical Research
Synthetic Routes to the Benzo(j)fluoranthene Core
The construction of the this compound skeleton can be achieved through several advanced organic chemistry reactions, each offering a distinct approach to assembling the fused ring system.
Flash Vacuum Thermolysis
Flash vacuum thermolysis (FVT) provides a high-temperature, gas-phase method for synthesizing this compound. This technique involves the pyrolysis of specific precursors at very low pressure. The intense heat induces molecular rearrangements and cyclizations that are not feasible under normal solution-phase conditions.
One documented pathway involves the FVT of 2-(1-chloroethenyl)benzo[c]phenanthrene or 6-(1-chloroethenyl)chrysene. At temperatures exceeding 900°C, these precursors undergo ring rearrangements, including contractions and expansions, to selectively form the this compound structure. wikipedia.org This method highlights the utility of high-energy reaction conditions to overcome significant activation barriers and forge complex aromatic architectures.
| Precursor | Temperature (°C) | Pressure | Key Transformation |
| 2-(1-chloroethenyl)benzo[c]phenanthrene | > 900 | High Vacuum | Ring rearrangement and cyclization |
| 6-(1-chloroethenyl)chrysene | > 900 | High Vacuum | Ring rearrangement and cyclization |
Lewis Acid-Catalyzed Prins-Type Cycloaromatization
A more recent and milder approach to the this compound core involves a Lewis acid-catalyzed Prins-type cycloaromatization. researchgate.netresearchgate.net This method utilizes readily available enol ether precursors and operates under transition-metal-free conditions.
The reaction is proposed to proceed through the Lewis acid-mediated generation of an oxonium ion from the enol ether. This reactive intermediate then participates in an annulation and subsequent aromatization cascade to furnish the polycyclic aromatic system. researchgate.net A key advantage of this protocol is its operational simplicity and tolerance to air, making it a practical route for synthesizing not only the parent this compound but also its derivatives, as demonstrated in the total synthesis of viridistratin A. rsc.org
Suzuki-Miyaura Reaction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the construction of carbon-carbon bonds, and it has been effectively applied to the synthesis of the this compound skeleton. beilstein-journals.orgnih.gov This strategy typically involves the coupling of a suitably functionalized naphthalene (B1677914) derivative with a boronic acid or ester partner.
One approach utilizes a tandem Suzuki-Miyaura coupling followed by an intramolecular C–H arylation. beilstein-journals.orgnih.gov For example, the reaction between a 1,8-dihalonaphthalene and an appropriate arylboronic acid can be controlled to achieve a mono-arylation, which then undergoes an intramolecular cyclization to form the five-membered ring of the fluoranthene (B47539) core. This method has been successfully used to prepare a variety of substituted fluoranthenes and has been extended to the synthesis of polyoxygenated Benzo(j)fluoranthenes. beilstein-journals.org
Synthesis of Oxygenated this compound Derivatives (e.g., this compound-4,9-diol)
Many naturally occurring this compound derivatives are oxygenated, with hydroxyl or methoxy (B1213986) groups adorning the aromatic core. The synthesis of these compounds often requires multi-step sequences that strategically introduce the oxygen functionalities.
A notable example is the total synthesis of this compound-4,9-diol, a natural product. rsc.orgacs.org One synthetic route to this molecule involves a palladium-catalyzed Suzuki-Miyaura reaction between a vinyl bromide and an aryl pinacol (B44631) boronic ester to construct a key intermediate. This is followed by an intramolecular McMurry coupling of two aldehyde groups to form the this compound core. The final step is the deprotection of methyl ethers to yield the target diol. rsc.org
The synthesis of other oxygenated derivatives, such as the tetramethoxybenzo[j]fluoranthene, a precursor to the fungal natural product bulgarein, has also been achieved. This synthesis demonstrates the effectiveness of the Suzuki-Miyaura/C–H arylation cascade in building highly substituted this compound systems. beilstein-journals.org
Fluorescent Properties of this compound Derivatives
Fluoranthenes, as a class of compounds, are known for their interesting photophysical properties, and this compound derivatives are no exception. Their extended π-conjugated system gives rise to fluorescence, a property that is sensitive to the substitution pattern on the aromatic core.
Generally, the position of the benzo-fusion influences the fluorescent characteristics of benzofluoranthenes. It has been noted that benzo substitutions at the 'j' position tend to decrease the fluorescence quantum yield (Φf) and cause a bathochromic (red) shift in the emission spectrum. researchgate.net This is in contrast to substitutions at other positions, such as 'b' and 'k', which can lead to a hypsochromic (blue) shift and an increase in quantum yield. researchgate.net
Detailed studies on specific this compound derivatives are needed to fully map out the structure-property relationships governing their fluorescence. However, the available information suggests that targeted synthesis of derivatives could lead to compounds with tailored emission properties for applications in materials science and as fluorescent probes.
| Derivative Type | General Effect on Fluorescence |
| Benzo[j] substitution | Decrease in quantum yield, bathochromic shift |
| Benzo[b,k] substitution | Increase in quantum yield, hypsochromic shift |
This compound-Derived Natural Products (e.g., toxins produced by fungi)
The this compound core is the structural foundation for a number of natural products, particularly toxins produced by various fungi. nih.govacs.org These compounds often feature a highly oxygenated and sometimes dearomatized this compound skeleton.
To date, over 30 naturally occurring compounds based on this framework have been identified, the majority of which are chiral. nih.govacs.org These fungal metabolites exhibit a range of biological activities, including antibiotic and cytotoxic properties. nih.gov
Examples of this compound-derived natural products from fungi include:
Bulgarein : A cytotoxic compound isolated from the fungus Bulgaria inquinans. researchgate.net
Viridistratin A : A metabolite from Annulohypoxylon viridistratum. rsc.org
Daldinones : A series of compounds isolated from the endophytic fungus Annulohypoxylon sp.
The biosynthesis of these natural products is thought to involve the oxidative dimerization of naphthalene-based precursors. acs.org The structural diversity of these fungal toxins continues to be an area of active research, with new derivatives being isolated and characterized.
| Compound Name | Source Organism |
| Bulgarein | Bulgaria inquinans |
| Viridistratin A | Annulohypoxylon viridistratum |
| Daldinones | Annulohypoxylon sp. |
Advanced Research Topics and Methodological Innovations
Investigation of Metabolite Enantiomeric Purity
The metabolic activation of Benzo(j)fluoranthene is a critical area of research, as the process is stereoselective, meaning that different three-dimensional versions (enantiomers) of its metabolites are formed at different rates. cdc.gov Two major metabolites have been identified as the trans-4,5-dihydro-4,5-dihydroxybenzo[j]fluoranthene (B[j]F-4,5-diol) and trans-9,10-dihydro-9,10-dihydroxybenzo[j]fluoranthene (B[j]F-9,10-diol). nih.govnih.govnih.gov These dihydrodiols are precursors to highly reactive diol epoxides that can bind to DNA. researchgate.net
Research using in vitro models with liver homogenates from Aroclor-pretreated rats has shown that the formation of these dihydrodiols does not exhibit a high degree of stereoselectivity. nih.govresearchgate.net In these systems, the enantiomeric purity was found to be 20% for the 4,5-dihydrodiol and 46% for the 9,10-dihydrodiol. nih.govnih.govnih.govresearchgate.net
In contrast, studies on the metabolism of BjF in vivo in mouse skin have revealed a higher degree of stereoselectivity. nih.govmolaid.com The major enantiomer of B[j]F-4,5-diol was present in a 57-62% enantiomeric excess, while the B[j]F-9,10-diol was found to have a 66-71% enantiomeric excess. nih.govmolaid.com In both instances, the enantiomer that elutes later during chiral stationary-phase high-performance liquid chromatography (HPLC) was the predominant form. nih.govnih.gov This difference between in vitro and in vivo systems highlights the complexity of metabolic processes and the importance of the biological environment in determining the stereochemical outcome of BjF metabolism.
Table 1: Enantiomeric Purity of this compound Dihydrodiol Metabolites
| Metabolite | Biological System | Enantiomeric Purity / Excess | Source(s) |
|---|---|---|---|
| trans-4,5-dihydro-4,5-dihydroxybenzo[j]fluoranthene | In vitro (Rat Liver Homogenate) | 20% Purity | nih.govnih.govnih.gov |
| trans-9,10-dihydro-9,10-dihydroxybenzo[j]fluoranthene | In vitro (Rat Liver Homogenate) | 46% Purity | nih.govnih.govnih.gov |
| trans-4,5-dihydro-4,5-dihydroxybenzo[j]fluoranthene | In vivo (Mouse Skin) | 57-62% Excess | nih.govmolaid.com |
| trans-9,10-dihydro-9,10-dihydroxybenzo[j]fluoranthene | In vivo (Mouse Skin) | 66-71% Excess | nih.govmolaid.com |
Modified DNA Adduct Detection Methods
The genotoxicity of BjF is linked to the formation of covalent bonds between its reactive metabolites and cellular DNA, creating what are known as DNA adducts. cdc.gov Detecting and quantifying these adducts is crucial for biomonitoring human exposure and understanding cancer risk. nih.govresearchgate.netresearchgate.net
A highly sensitive technique known as ³²P-postlabeling analysis is a cornerstone for detecting DNA adducts. oup.comnih.govresearchgate.net This method involves enzymatically digesting DNA, labeling the adducts with radioactive phosphorus (³²P), and then separating them for identification. oup.comnih.gov The separation is often achieved using multi-dimensional thin-layer chromatography (TLC) or, for greater resolution, reverse-phase HPLC. nih.govnih.gov
Studies applying these methods to mouse skin treated with BjF have successfully identified the resulting DNA adduct profiles. nih.gov Research comparing the adducts formed from BjF itself versus those from its primary dihydrodiol metabolites (B[j]F-4,5-diol and B[j]F-9,10-diol) has provided significant insights. nih.gov The application of B[j]F-4,5-diol to mouse skin led to a DNA modification level of 383 pmol of adducts per mg of DNA, a level over two orders of magnitude greater than that observed with the parent BjF or its B[j]F-9,10-diol metabolite. nih.gov
Crucially, the major DNA adducts detected after treatment with B[j]F-4,5-diol showed chromatographic properties similar to the main adducts from BjF itself. nih.gov In contrast, the adducts from B[j]F-9,10-diol were distinctly different. nih.gov This evidence strongly indicates that the metabolic activation of BjF in skin predominantly proceeds through the formation of the B[j]F-4,5-diol and its subsequent conversion to a nonclassical dihydrodiol epoxide. nih.gov The development of these sophisticated HPLC and ³²P-postlabeling assays has been instrumental in elucidating this specific pathway of DNA damage. nih.govcapes.gov.br
Applications of BjF in Materials Science
The fluoranthene (B47539) chemical scaffold, to which this compound belongs, has garnered significant attention in materials science due to its attractive photophysical properties. beilstein-journals.orgresearchgate.netrsc.org Fluoranthene derivatives are researched for their utility in supramolecular chemistry and organic electronics. beilstein-journals.orgresearchgate.net Specific applications include their use as materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and perovskite solar cells. beilstein-journals.orgresearchgate.netnih.gov
While research into the direct application of the parent BjF molecule is limited, the synthesis of its derivatives is an active area of investigation. acs.org Synthetic methods, such as palladium-catalyzed reaction cascades, have been developed to efficiently create substituted and highly oxygenated benzo[j]fluoranthenes. beilstein-journals.orgnih.govbeilstein-journals.org These synthetic strategies allow for the construction of complex BjF-based structures that are relevant to naturally occurring products. beilstein-journals.orgnih.govresearchgate.net
For example, some fungal natural products, such as bulgarein, are based on a highly oxygenated benzo[j]fluoranthene skeleton. beilstein-journals.orgrsc.org Bulgarein itself has been found to induce cleavage of DNA by topoisomerase I. beilstein-journals.orgnih.gov The development of synthetic routes to polyoxygenated BjF derivatives represents a formal total synthesis of such natural products and opens avenues for creating novel compounds with potentially useful biological or material properties. beilstein-journals.orgnih.govbeilstein-journals.org The synthesis of heterocyclic fluoranthene analogues further diversifies the structural and functional possibilities of this class of compounds. beilstein-journals.orgnih.gov These efforts underscore the potential of the benzo[j]fluoranthene core as a building block for advanced materials and biologically active molecules. researchgate.netcymitquimica.com
Q & A
Q. What analytical techniques are recommended for detecting and quantifying Benzo(j)fluoranthene in environmental samples?
Gas chromatography-mass spectrometry (GC-MS) or high-resolution GC-MS is the primary method for detecting this compound in complex matrices like soil or water . Due to co-elution challenges with structurally similar isomers (e.g., Benzo(b)fluoranthene), use capillary columns with optimized temperature programs and confirm results using certified reference standards . For quantification, employ internal standards like deuterated analogs (e.g., Benzo(k)fluoranthene-d12) to correct for matrix effects .
Q. How can researchers differentiate this compound from its isomers in chromatographic analysis?
Isomeric differentiation requires:
- Column selection : Use non-polar or slightly polar stationary phases (e.g., DB-5ms) to enhance resolution .
- Retention indices : Compare experimental Kovats retention indices with published data (e.g., NIST Chemistry WebBook) .
- Mass spectral libraries : Leverage fragmentation patterns (e.g., m/z 252 → 250 for this compound) and reference databases like NIST MS Library .
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound is classified as a Group 1 carcinogen. Key precautions include:
Q. What are the best practices for preparing calibration standards for this compound?
Use certified reference materials (CRMs) dissolved in solvents like cyclohexane or acetonitrile at concentrations ranging from 10 µg/L to 100 µg/L . Validate linearity across the working range (R² > 0.995) and verify stability under storage conditions (e.g., degradation < 5% over 30 days at 4°C) .
Advanced Research Questions
Q. How can discrepancies in thermodynamic data (e.g., sublimation enthalpy) for this compound be resolved?
Discrepancies often arise from measurement techniques (e.g., gas chromatography vs. calorimetry). To reconcile
- Apply the Clausius-Clapeyron equation to vapor pressure measurements across multiple temperatures .
- Cross-validate results using computational methods like density functional theory (DFT) for enthalpy predictions .
- Reference peer-reviewed datasets from authoritative sources (e.g., NIST WebBook) .
Q. What experimental designs are optimal for studying the environmental persistence of this compound?
- Photodegradation studies : Use solar simulators with controlled UV intensity and monitor degradation products via LC-MS/MS .
- Bioaccumulation assays : Measure bioconcentration factors (BCFs) in model organisms (e.g., Daphnia magna) under OECD 305 guidelines .
- Sediment adsorption experiments : Apply Freundlich isotherms to quantify partitioning coefficients (Kd) in organic-rich matrices .
Q. How can computational models improve predictions of this compound’s reactivity in atmospheric chemistry?
Quantum mechanical methods (e.g., B3LYP/6-31G*) predict reaction pathways with hydroxyl radicals or ozone. Validate models by comparing theoretical rate constants (kOH) with experimental smog chamber data . Advanced molecular dynamics (MD) simulations can also elucidate interactions with particulate matter .
Q. What methodologies address the lack of accredited analytical parameters for this compound in regulatory frameworks?
- Collaborative trials : Conduct interlaboratory studies to establish precision and detection limits (e.g., ISO 17025 protocols) .
- Isomer-specific quantification : Develop LC-MS/MS methods with isotopically labeled internal standards to avoid cross-interference .
- Data harmonization : Advocate for inclusion in standardized EPA methods (e.g., Method 610) through peer-reviewed validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
